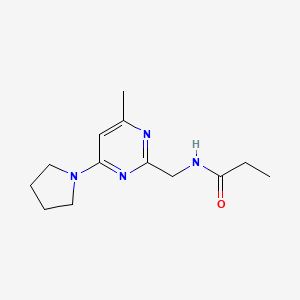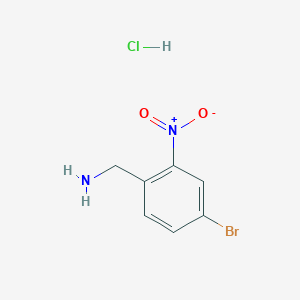![molecular formula C19H19NO3S2 B2512948 (E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylethenesulfonamide CAS No. 2035018-82-5](/img/structure/B2512948.png)
(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylethenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions like the Sonogashira coupling reaction, which are very useful tools for the formation of new carbon–carbon bonds under mild reaction conditions . A novel alkyne was synthesized and tested for Sonogashira coupling reaction with different iodoaryl compounds .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic methods including proton and carbon-13 nuclear magnetic resonance (1H- and 13C-NMR), Fourier transform infrared (FTIR), and mass spectroscopy . Density Functional Theory (DFT) calculations are often performed to obtain optimized geometry, frontier molecular orbitals, and IR and NMR parameters .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve copper-mediated construction and intramolecular dehydrogenative coupling . A radical pathway initiated by single electron transfer between the hydroxyl of the substrate and the copper catalyst has been proposed .Aplicaciones Científicas De Investigación
Synthesis of Benzothiophenes
The compound is used in the synthesis of benzothiophenes through an aryne reaction with alkynyl sulfides . This method allows for the synthesis of a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides .
Pd-Catalyzed Coupling
The compound is involved in a Pd-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene . This method has been developed to synthesize a series of 2-substituted benzo[b]thiophenes in moderate to good yield .
Biological Evaluation
The compound has been evaluated for its inhibitory potential against various bacteria and fungi . This includes two Gram-positive bacteria (S. aureus and B. cereus), three Gram-negative bacteria (E. coli, P. aeruginosa and K. pneumoniae), and two fungal species (A. niger and C. albicans) .
Photovoltaic Performance
The compound has been studied for its photovoltaic performance . Among the TIPS-based copolymers studied, P1 showed the best photovoltaic performance, with a power-conversion efficiency of 5.76% using a P1:PC71BM blend film as the active layer under AM 1.5G irradiation .
Tandem Oxidation-Organocatalyzed C-S Bond Functionalization
The compound has been used in a visible-light mediated tandem oxidation-organocatalyzed C-S bond functionalization protocol . This protocol demonstrates the C-S bond functionalization on benzo[b]benzo[4,5]thieno[2,3-d]thiophene derivative and amines including primary and secondary amines .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar benzothiophene derivatives have been known to exhibit antimicrobial properties against a variety of microorganisms .
Mode of Action
It’s synthesized via a one-step intermolecular manner involving an aryne reaction with alkynyl sulfides . This reaction results in a wide range of substituted benzothiophenes .
Biochemical Pathways
Similar benzothiophene derivatives have been known to exhibit antioxidant capacities , suggesting that they may interact with biochemical pathways related to oxidative stress.
Result of Action
Similar benzothiophene derivatives have been known to exhibit antimicrobial and antioxidant properties .
Action Environment
The synthesis of similar benzothiophene derivatives has been achieved under mild reaction conditions , suggesting that the compound may be stable under a variety of environmental conditions.
Propiedades
IUPAC Name |
(E)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S2/c1-19(21,18-13-16-9-5-6-10-17(16)24-18)14-20-25(22,23)12-11-15-7-3-2-4-8-15/h2-13,20-21H,14H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDBDGNHAUWUDP-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C=CC1=CC=CC=C1)(C2=CC3=CC=CC=C3S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNS(=O)(=O)/C=C/C1=CC=CC=C1)(C2=CC3=CC=CC=C3S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylethenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-[2-(1H-indol-3-ylsulfanyl)ethyl]furan-2-carboxamide](/img/structure/B2512866.png)

![N-[2-(4-chlorophenyl)ethyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide](/img/structure/B2512873.png)

![N-(4-fluorobenzyl)-3-isobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2512876.png)
![methyl 4-({[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B2512879.png)
![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2512880.png)
![(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2512881.png)
![[1-[[4-(Furan-3-yl)thiophen-2-yl]methylamino]-2-methyl-1-oxopropan-2-yl] acetate](/img/structure/B2512882.png)
![2-[3-(3-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2512883.png)



![6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2512888.png)